molecular formula C21H13F6NaO5 B611273 Tecarfarin sodium CAS No. 1004551-83-0

Tecarfarin sodium

Cat. No.: B611273
CAS No.: 1004551-83-0
M. Wt: 482.3 g/mol
InChI Key: DTAROZQXDYVCQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tecarfarin sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used for analysis and quality control .

Chemical Reactions Analysis

Types of Reactions: Tecarfarin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Scientific Research Applications

Tecarfarin sodium has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .

Biological Activity

Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.

Overview of this compound

This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .

The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.

Key Pharmacokinetic Parameters:

ParameterTecarfarinWarfarin
MetabolismCarboxyl esteraseCYP2C9
Elimination Half-LifeDecreased by 8%Increased by 20% (S-warfarin)
Plasma Concentration VariabilityLowHigh

Clinical Trials and Efficacy

Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:

  • Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.
  • Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .

Case Studies

  • Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .
  • Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .

Safety Profile

Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .

Properties

CAS No.

1004551-83-0

Molecular Formula

C21H13F6NaO5

Molecular Weight

482.3 g/mol

IUPAC Name

sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate

InChI

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1

InChI Key

DTAROZQXDYVCQR-UHFFFAOYSA-M

SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tecarfarin sodium
Reactant of Route 2
Reactant of Route 2
Tecarfarin sodium
Reactant of Route 3
Reactant of Route 3
Tecarfarin sodium
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tecarfarin sodium
Reactant of Route 5
Reactant of Route 5
Tecarfarin sodium
Reactant of Route 6
Reactant of Route 6
Tecarfarin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.